4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one
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Overview
Description
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as preservatives and biocides in various industrial applications. This compound, in particular, has gained attention for its effectiveness in preventing the growth of bacteria, fungi, and algae.
Preparation Methods
The synthesis of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Industrial production methods often involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial growth inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This two-step mechanism includes rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Comparison with Similar Compounds
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is compared with other isothiazolinone derivatives such as:
Methylisothiazolinone (MIT): Known for its use in personal care products.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT in industrial biocides.
Benzisothiazolinone (BIT): Commonly used in paints and coatings.
Octylisothiazolinone (OIT): Used in wood preservation and coatings. The uniqueness of this compound lies in its specific antimicrobial spectrum and effectiveness in various industrial applications.
Properties
CAS No. |
57063-29-3 |
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Molecular Formula |
C9H11Cl2NOS |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
4,5-dichloro-2-cyclohexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H11Cl2NOS/c10-7-8(11)14-12(9(7)13)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
JRQLZCFSWYQHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(S2)Cl)Cl |
Origin of Product |
United States |
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